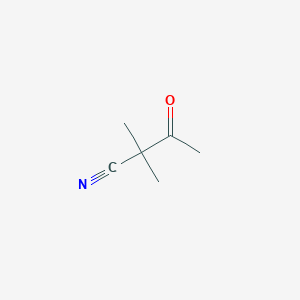

2,2-Dimethyl-3-oxobutanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(8)6(2,3)4-7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBVNZWGZJJONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499447 | |

| Record name | 2,2-Dimethyl-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37719-02-1 | |

| Record name | 2,2-Dimethyl-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2-Dimethyl-3-oxobutanenitrile chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2,2-Dimethyl-3-oxobutanenitrile

Introduction

This compound, identified by CAS Number 37719-02-1, is a bifunctional organic compound of significant interest to researchers in synthetic and medicinal chemistry.[1][2] Its structure is characterized by a ketone and a nitrile group, with a defining feature being the gem-dimethyl substitution on the carbon alpha to the nitrile group. This quaternary center imparts unique steric and electronic properties, precluding typical enolization pathways involving alpha-protons and offering a scaffold for constructing sterically hindered molecules.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for this compound. We will explore its spectroscopic signature, discuss plausible synthetic strategies, and delineate its utility as a versatile building block in modern organic synthesis, particularly for creating complex molecular architectures. It is crucial to distinguish this compound (C6H9NO) from its structural isomer, Pivaloylacetonitrile (4,4-Dimethyl-3-oxopentanenitrile, C7H11NO), which possesses an active methylene group and thus exhibits different reactivity.[3][4]

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound are foundational to its application in research and development. The properties of this compound are summarized below.

Data Presentation: Core Properties

| Property | Value | Source(s) |

| CAS Number | 37719-02-1 | [1][2][5] |

| Molecular Formula | C6H9NO | [1][6] |

| Molecular Weight | 111.14 g/mol | [1][7] |

| MDL Number | MFCD18827245 | [1] |

| Canonical SMILES | CC(C(C)(C)C#N)=O | [1] |

| InChIKey | GWBVNZWGZJJONZ-UHFFFAOYSA-N | [6] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Spectroscopic Profile

While specific spectra are proprietary, the structure of this compound allows for the confident prediction of its key spectroscopic features, which are vital for reaction monitoring and quality control.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple. The six protons of the gem-dimethyl groups [—C(CH₃)₂] would appear as a singlet, likely around 1.2-1.5 ppm. The three protons of the acetyl methyl group [CH₃C(=O)—] would also appear as a distinct singlet, shifted further downfield to approximately 2.1-2.4 ppm, due to the deshielding effect of the adjacent carbonyl group.

-

¹³C NMR Spectroscopy : The carbon spectrum would show characteristic peaks for all six carbon atoms: a signal for the nitrile carbon (—C≡N) around 115-125 ppm, a carbonyl carbon signal (—C=O) near 200-210 ppm, a quaternary carbon signal [—C (CH₃)₂] around 40-50 ppm, and distinct signals for the two types of methyl carbons.

-

Infrared (IR) Spectroscopy : The IR spectrum serves as a quick diagnostic for the key functional groups. A sharp, strong absorption band is expected in the range of 2240-2260 cm⁻¹, characteristic of the nitrile (C≡N) stretch. A second strong, sharp peak would appear in the region of 1705-1725 cm⁻¹, corresponding to the carbonyl (C=O) stretch of the ketone.

-

Mass Spectrometry (MS) : The monoisotopic mass of the molecule is 111.06841 Da.[6] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Fragmentation patterns would likely involve the loss of methyl or acetyl groups.

Synthesis and Manufacturing

The synthesis of α,α-disubstituted β-ketonitriles like this compound requires strategies that can construct the quaternary carbon center. While specific patented syntheses for this exact molecule are not widely published, established methodologies for related compounds provide a strong basis for its preparation. A plausible and efficient approach is the acylation of an α,α-disubstituted nitrile carbanion.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Representative Synthesis

The following protocol is a representative, field-proven method adapted from general procedures for the acylation of nitriles. Causality : The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical. It ensures rapid and complete deprotonation of the α-proton of isobutyronitrile without competing nucleophilic attack on the acetylating agent. Anhydrous conditions are paramount to prevent quenching the base and carbanion intermediate.

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Isobutyronitrile (2-Methylpropanenitrile)

-

Acetyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (e.g., oven-dried, nitrogen atmosphere)

Procedure:

-

LDA Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-BuLi (1.05 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes to ensure complete formation of LDA.

-

Carbanion Formation: Add isobutyronitrile (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the LDA solution at -78 °C. The causality here is to form the stabilized nitrile carbanion. Stir the mixture for 1 hour.

-

Acylation: Slowly add acetyl chloride (1.0 equivalent) to the reaction mixture. The reaction is highly exothermic; careful, slow addition is necessary to control the temperature and prevent side reactions. Stir at -78 °C for 2 hours.

-

Reaction Quench: Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. This protonates any remaining anionic species and neutralizes the reaction.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its two primary functional groups and the absence of α-protons. This unique combination makes it a valuable precursor for specific molecular scaffolds.

Core Reactivity Principles

-

Nitrile Group: The nitrile can undergo hydrolysis to form the corresponding amide or carboxylic acid, reduction to a primary amine, or participate in cycloadditions.

-

Ketone Group: The carbonyl group is susceptible to nucleophilic attack, enabling reactions such as reduction to a secondary alcohol, Grignard additions, and Wittig olefination.

-

Lack of Enolization: Unlike its isomer pivaloylacetonitrile, this compound cannot form an enolate at the C2 position. This structural feature prevents self-condensation and directs alkylation or acylation reactions to other sites if activated differently (e.g., forming an enolate at the acetyl methyl group under very strong basic conditions). This property provides high regioselectivity in many transformations.

-

Alkali Cleavage: Like other α,α-disubstituted β-dicarbonyl compounds, it may be susceptible to nucleophilic cleavage under strong alkali conditions, which could break the C-C bond between the carbonyl and the quaternary carbon.[8]

Application in Heterocyclic Synthesis

β-Ketonitriles are cornerstone reagents for synthesizing a wide array of heterocycles, which are prevalent in pharmaceuticals.[9][10] The gem-dimethyl group of this particular building block is retained in the final product, providing a powerful method to introduce steric bulk or modulate lipophilicity.

Caption: Key synthetic transformations of this compound.

Safety and Handling

As with all nitrile-containing compounds, this compound must be handled with appropriate caution. The available safety data indicates it is a hazardous substance.[1]

-

Hazard Identification :

-

GHS Pictograms : Flammable, Acute Toxicity, Health Hazard.[1]

-

Hazard Statements : H225 (Highly flammable liquid and vapor), H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

-

-

Precautionary Measures :

-

Engineering Controls : Work in a well-ventilated fume hood to avoid inhalation of vapors.[11]

-

Personal Protective Equipment (PPE) : Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile rubber), and safety goggles with side shields or a face shield.[12][13]

-

Handling : Avoid contact with skin, eyes, and clothing.[14][15] Do not eat, drink, or smoke when using this product.[11][13] Keep away from heat, sparks, and open flames.[14]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Store locked up.[11]

-

-

First Aid :

-

If Swallowed : Immediately call a POISON CENTER or doctor. Rinse mouth.[13]

-

If Inhaled : Remove person to fresh air and keep comfortable for breathing.[11]

-

If on Skin : Wash with plenty of water. If skin irritation occurs, seek medical advice.[13]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[13]

-

Conclusion

This compound is a specialized chemical intermediate with a distinct property profile defined by its gem-dimethyl-substituted α-carbon. This structural feature blocks common enolization pathways, thereby offering high regioselectivity in synthetic transformations. Its utility as a precursor to sterically hindered heterocyclic compounds makes it a valuable tool for medicinal chemists and researchers exploring novel molecular scaffolds. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, is essential for leveraging the full potential of this unique building block in advanced organic synthesis.

References

- 1. 37719-02-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound 95% 37719-02-1 | Chempure [chempure.in]

- 3. Pivaloylacetonitrile | 59997-51-2 [chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. PubChemLite - this compound (C6H9NO) [pubchemlite.lcsb.uni.lu]

- 7. synchem.de [synchem.de]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. guidechem.com [guidechem.com]

- 12. chembk.com [chembk.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,2-Dimethyl-3-oxobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyl-3-oxobutanenitrile, also widely known by its common name pivaloylacetonitrile, is a versatile and pivotal intermediate in modern organic synthesis. Its unique molecular architecture, featuring a sterically hindered tert-butyl group adjacent to a ketone and an activated methylene group flanked by two electron-withdrawing functions (ketone and nitrile), imparts distinct reactivity that is highly valued in the synthesis of complex molecules. This guide provides a comprehensive technical overview of its chemical identity, spectroscopic profile, principal synthesis methodologies, and significant applications, particularly in the construction of heterocyclic scaffolds for the pharmaceutical and agrochemical industries. We will delve into the mechanistic rationale behind its synthesis, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this valuable building block.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a reagent is the cornerstone of its effective application in synthesis. This compound is a stable, crystalline solid at room temperature, a characteristic that simplifies handling and storage compared to liquid β-ketonitriles.

| Property | Value | Source(s) |

| CAS Number | 37719-02-1 | [1][2] |

| Alternate Names | Pivaloylacetonitrile, Cyanopinacolone, 4,4-Dimethyl-3-oxopentanenitrile | |

| Molecular Formula | C₆H₉NO | [3] |

| Molecular Weight | 111.14 g/mol | [3][4] |

| Appearance | White to cream crystalline powder or crystals | [5][6] |

| Melting Point | 66-72 °C | [6] |

| Boiling Point | 125-126 °C @ 22 mmHg | |

| Solubility | Insoluble in water; Soluble in many organic solvents. | |

| SMILES | CC(C)(C)C(=O)CC#N | [7] |

| InChIKey | MXZMACXOMZKYHJ-UHFFFAOYSA-N | [6][7] |

Spectroscopic Characterization: A Structural Blueprint

Thorough spectroscopic analysis is non-negotiable for verifying the identity and purity of a synthetic intermediate. The data presented below serve as a reliable reference for researchers working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are remarkably clean, a direct result of the molecule's simple, symmetric structure.

¹H NMR (400 MHz, CDCl₃): The proton NMR is characterized by two distinct singlets, confirming the absence of protons on adjacent carbons. The integration ratio of 2:9 is a key identifier.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.68 | Singlet | 2H | -C(=O)-CH₂ -CN |

| ~1.21 | Singlet | 9H | -C(CH₃ )₃ |

Causality Insight: The downfield shift of the methylene protons (~3.68 ppm) is a direct consequence of the strong electron-withdrawing effects of the adjacent carbonyl (C=O) and nitrile (C≡N) groups. The nine protons of the tert-butyl group are equivalent, resulting in a single, sharp peak.

¹³C NMR (Predicted and Correlated Data): The carbon spectrum is equally straightforward, showing five distinct signals corresponding to the five unique carbon environments.

| Chemical Shift (δ) ppm (Estimated) | Carbon Assignment | Rationale |

| ~200-205 | C =O | Typical range for a ketone carbonyl carbon. |

| ~115-118 | C ≡N | Characteristic chemical shift for a nitrile carbon. |

| ~45-50 | C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~30-35 | -C(=O)-CH₂ -CN | Methylene carbon, shifted downfield by adjacent EWGs. |

| ~25-28 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Note: Experimental values may vary slightly based on solvent and concentration[8][9]. The prediction is based on standard chemical shift ranges for these functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups. The presence of sharp, strong bands for the nitrile and ketone stretches is a primary diagnostic feature.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H Stretch (sp³, t-Butyl) |

| ~2260 | Medium-Strong | C≡N Stretch (Nitrile) |

| ~1720 | Strong | C=O Stretch (Ketone) |

| ~1480 | Medium | C-H Bend (Asymmetric, -CH₃) |

| ~1370 | Medium | C-H Bend (Symmetric, t-Butyl) |

Expert Interpretation: The position of the carbonyl stretch (~1720 cm⁻¹) is typical for an aliphatic ketone[10]. The nitrile stretch at ~2260 cm⁻¹ is characteristic and confirms its presence[11]. The absence of a broad O-H stretch around 3200-3600 cm⁻¹ is a crucial indicator of purity and the absence of enol or hydrated forms.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) reveals a clear molecular ion peak and a characteristic fragmentation pattern dominated by the stability of the tert-butyl cation.

| m/z | Relative Intensity | Assignment |

| 125 | Moderate | [M]⁺ (Molecular Ion) |

| 97 | Moderate | [M - CO]⁺ |

| 69 | Moderate | [M - C₄H₈]⁺ |

| 57 | 100% (Base Peak) | [C(CH₃)₃]⁺ (tert-Butyl cation) |

| 41 | High | [C₃H₅]⁺ |

Fragmentation Logic: The most prominent feature is the base peak at m/z 57, corresponding to the highly stable tert-butyl cation. This arises from the alpha-cleavage of the bond between the carbonyl carbon and the quaternary carbon of the tert-butyl group. This fragmentation is a powerful diagnostic tool for identifying the pivaloyl moiety in a molecule.

Synthesis Methodologies: A Tale of Two Pathways

The preparation of this compound is primarily achieved through two strategic approaches: the Claisen-type condensation and the nucleophilic substitution of an α-haloketone. The choice of method often depends on scale, available starting materials, and desired purity profile.

Pathway 1: Acylation of Acetonitrile (Claisen-type Condensation)

This is a classic and robust method for forming β-ketonitriles. It involves the reaction of an ester (methyl pivalate) with the anion of acetonitrile, generated by a strong base.

Caption: Workflow for Claisen-type synthesis.

Mechanistic Causality: The reaction is driven by the deprotonation of the product, which is more acidic than the starting acetonitrile. A strong, non-nucleophilic base like sodium hydride (NaH) or sodium amide (NaNH₂) is required to generate a sufficient concentration of the acetonitrile anion[12]. The use of an anhydrous solvent is critical to prevent quenching of the strong base and the reactive anion.

Protocol 1: Synthesis via Claisen-type Condensation [12]

-

Inert Atmosphere: Equip a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. Purge the system with an inert gas (Nitrogen or Argon).

-

Base Suspension: Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous toluene.

-

Ester Addition: Add methyl pivalate (1.0 eq.) to the suspension.

-

Heating: Heat the mixture to approximately 85 °C with vigorous stirring.

-

Nitrile Addition: Add anhydrous acetonitrile (2.0 eq.) dropwise via the dropping funnel over several hours. The reaction is exothermic and will evolve hydrogen gas.

-

Reaction Completion: Continue stirring at 85 °C until hydrogen evolution ceases (typically 4-6 hours).

-

Work-up (Quenching): Cool the reaction mixture to room temperature and carefully quench by slowly adding it to ice-water.

-

Phase Separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Acidification: Cool the aqueous phase in an ice bath and acidify to pH 1-2 with cold hydrochloric acid. The product will precipitate as a white solid.

-

Isolation & Purification: Filter the solid precipitate, wash with ice-cold water until neutral, and dry under vacuum to yield the final product.

Pathway 2: Nucleophilic Substitution on 1-Chloropinacolone

An alternative strategy involves the reaction of an α-haloketone with a cyanide salt. While seemingly straightforward, this pathway is plagued by side reactions that necessitate careful control of reaction conditions.

Caption: Workflow for nucleophilic substitution synthesis.

Self-Validating System & Causality: The primary challenge in this method is the dual nature of the cyanide ion, which can act as both a nucleophile and a base[6][13]. As a base, it can deprotonate the starting material or the product, leading to undesired condensation and polymerization. As a nucleophile, it can attack the carbonyl carbon, leading to the formation of a 2-tert-butyloxirane-2-carbonitrile byproduct, often in significant amounts (20-35%)[6][8].

The key to a trustworthy and high-yield protocol is the addition of a catalytic amount of an iodide salt (e.g., NaI or KI)[13]. This invokes an in-situ Finkelstein reaction, converting the 1-chloropinacolone to the much more reactive 1-iodopinacolone intermediate. This iodo-intermediate is more susceptible to SN2 attack by cyanide at the α-carbon and less prone to the side reactions, thus dramatically improving the regioselectivity and overall yield to >95%[13].

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its activated methylene group and the ability of its ketone and nitrile functionalities to participate in cyclization reactions. It is a cornerstone building block for various heterocyclic systems that are prevalent in medicinal chemistry.

Key Applications:

-

Synthesis of Pyrazoles and Isoxazoles: It serves as a crucial intermediate for constructing the core skeletons of various bioactive molecules. For instance, it is used in the synthesis of inhibitors for p38 MAP kinase and in the creation of the isoxazole ring found in the herbicide isouron[13].

-

Multicomponent Reactions (MCRs): Its bifunctional nature makes it an ideal substrate for MCRs, allowing for the rapid assembly of complex molecular scaffolds from simple precursors[8].

-

Precursor to Substituted Heterocycles: The compound is readily functionalized at the α-position (the -CH₂- group) and can then be cyclized with binucleophiles like hydrazine or hydroxylamine to generate a diverse library of substituted pyrazoles and isoxazoles, respectively.

Safety and Handling

As with any nitrile-containing compound, appropriate safety precautions must be observed.

| Hazard Information | Precautionary Measures |

| GHS Pictogram: Skull and Crossbones | |

| Signal Word: Danger | H301: Toxic if swallowed. |

| Hazard Statements: | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| Personal Protective Equipment (PPE): | Wear protective gloves, safety glasses with side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood. |

| Storage: | Keep in a tightly sealed container in a cool, dry, dark place. Store away from incompatible materials such as strong oxidizing agents. |

Note: This is a summary. Always consult the full Safety Data Sheet (SDS) before handling.

Conclusion

This compound is more than just a chemical intermediate; it is a powerful tool for molecular construction. Its well-defined properties, predictable reactivity, and robust synthesis routes make it an indispensable resource for scientists in drug discovery and development. By understanding the mechanistic nuances of its synthesis and the scope of its reactivity, researchers can confidently and efficiently incorporate this building block into their synthetic strategies to accelerate the discovery of novel, biologically active compounds.

References

-

PrepChem. Synthesis of pivaloylacetonitrile . PrepChem.com. [Link]

-

Pazdera, P., et al. (2014). A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile . Organic Preparations and Procedures International, 46:386–389. [Link]

-

Zelinka, K., Simbera, J., & Pazdera, P. (2014). A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile . ResearchGate. [Link]

-

PubChemLite. This compound (C6H9NO) . PubChemLite. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values . [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table . Chemistry LibreTexts. [Link]

-

NIST. 4,4-Dimethyl-3-oxopentanenitrile . NIST WebBook. [Link]

-

NIU Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups . Northern Illinois University. [Link]

Sources

- 1. Pentanenitrile, 4,4-dimethyl-3-oxo- | C7H11NO | CID 108871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pivaloylacetonitrile(59997-51-2) 1H NMR spectrum [chemicalbook.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. chemimpex.com [chemimpex.com]

- 6. 4,4-Dimethyl-3-oxopentanenitrile [webbook.nist.gov]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. compoundchem.com [compoundchem.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. eng.uc.edu [eng.uc.edu]

- 12. Pivaloylacetonitrile(59997-51-2) 13C NMR spectrum [chemicalbook.com]

- 13. 4,4-Dimethyl-3-oxopentanenitrile [webbook.nist.gov]

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 2,2-Dimethyl-3-oxobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently demonstrated that a profound understanding of a molecule's structure and reactivity is the bedrock of innovation in drug discovery and development. It is not merely about knowing the structure, but about comprehending its electronic and steric nuances, and how these can be masterfully manipulated to construct complex molecular architectures. This guide is dedicated to 2,2-Dimethyl-3-oxobutanenitrile, a fascinating and versatile, yet perhaps under-leveraged, building block. We will move beyond a superficial overview to provide a deep, practical understanding of its core characteristics and its potential as a strategic tool in the synthesis of novel chemical entities. This document is crafted to be a self-validating resource, grounded in established chemical principles and supported by authoritative references, empowering you to confidently integrate this compound into your research endeavors.

Core Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 37719-02-1, is a bifunctional organic molecule that presents a unique combination of a ketone and a nitrile group.[1] The presence of a gem-dimethyl group at the α-position to the nitrile is a key structural feature that dictates its reactivity.

The IUPAC name for this compound is this compound.[2] Its molecular formula is C₆H₉NO, and it has a molecular weight of 111.14 g/mol .[2] The structural formula, represented by the SMILES code CC(C(C)(C)C#N)=O, reveals a compact and sterically hindered core.[2]

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 37719-02-1 | [1] |

| Molecular Formula | C₆H₉NO | [2] |

| Molecular Weight | 111.14 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CC(C(C)(C)C#N)=O | [2] |

| Purity | ≥97% | [ChemScene] |

| Storage Conditions | Inert atmosphere, 2-8°C | [BLD Pharm] |

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of β-ketonitriles, such as this compound, is most commonly achieved through a Claisen condensation reaction.[3] This reaction involves the condensation of an ester with a nitrile in the presence of a strong base.[3] The choice of a non-enolizable ester is crucial to prevent self-condensation and ensure a clean reaction.

Proposed Synthesis via Claisen Condensation

A plausible and efficient route to this compound involves the Claisen condensation of methyl pivalate with isobutyronitrile. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is essential to deprotonate the α-carbon of the nitrile, generating a nucleophilic enolate.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Adapted from a general procedure for 3-oxonitriles)[4]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (60% dispersion in mineral oil, 2 equivalents) in anhydrous toluene.

-

Addition of Reactants: A solution of methyl pivalate (1 equivalent) and isobutyronitrile (1.5 equivalents) in anhydrous toluene is added dropwise to the stirred suspension at room temperature.

-

Reaction: The reaction mixture is then heated to reflux (approximately 110 °C) and stirred vigorously. The progress of the reaction can be monitored by observing the cessation of hydrogen gas evolution.

-

Work-up: After completion, the reaction mixture is cooled to room temperature and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its ketone and nitrile functionalities. The gem-dimethyl group introduces significant steric hindrance around the α-carbon, which influences its nucleophilic and electrophilic reactions.

-

Enolate Formation: The presence of a carbonyl group makes the α-protons on the methyl group of the acetyl moiety acidic, allowing for the formation of an enolate under basic conditions. This enolate can then participate in various carbon-carbon bond-forming reactions.

-

Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones.

-

Cyclization Reactions: The 1,3-dicarbonyl-like nature of the β-ketonitrile moiety makes it an excellent precursor for the synthesis of various heterocyclic systems, such as pyrazoles and pyrimidines, through condensation reactions with dinucleophiles.[5][6]

Spectroscopic Characterization

While a comprehensive, publicly available experimental dataset for this compound is limited, we can predict its characteristic spectral features based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z |

| ¹H NMR (CDCl₃) | ~ 2.3 ppm (s, 3H, -COCH₃), ~ 1.5 ppm (s, 6H, -C(CH₃)₂) |

| ¹³C NMR (CDCl₃) | ~ 205 ppm (C=O), ~ 120 ppm (C≡N), ~ 45 ppm (-C(CH₃)₂-), ~ 25 ppm (-COCH₃), ~ 24 ppm (-C(CH₃)₂) |

| IR (Neat) | ~ 2240 cm⁻¹ (C≡N stretch), ~ 1715 cm⁻¹ (C=O stretch) |

| Mass Spectrometry (EI) | Predicted [M+H]⁺: 112.0757 |

Applications in Drug Development and Research

β-Ketonitriles are valuable intermediates in the synthesis of a wide range of biologically active molecules.[7] The dual functionality allows for the construction of diverse heterocyclic scaffolds that are prevalent in many pharmaceutical agents.

Precursor for Heterocyclic Synthesis

This compound is an ideal starting material for the synthesis of substituted pyrazoles and pyrimidines, which are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8]

4.1.1. Synthesis of Substituted Pyrazoles

The reaction of this compound with hydrazine or substituted hydrazines provides a direct route to 3-substituted-4,4-dimethyl-5-methylpyrazoles. The regioselectivity of this condensation is driven by the differential reactivity of the ketone and nitrile groups.

Caption: Synthesis of pyrazoles from this compound.

Experimental Protocol: Synthesis of a 3,4,4-Trimethyl-5-methylpyrazole Derivative (General Procedure)

-

Reaction Setup: To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate or a substituted hydrazine (1.1 equivalents).

-

Reaction: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired pyrazole derivative.

The biological evaluation of such pyrazole derivatives would involve screening against a panel of relevant targets, such as bacterial strains, fungal pathogens, or cancer cell lines, to determine their potential as therapeutic agents.[9]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[10] It also causes skin and serious eye irritation and may cause respiratory irritation.[10] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Conclusion

This compound is a structurally unique and synthetically versatile building block with significant potential in organic synthesis, particularly for the construction of heterocyclic compounds of medicinal interest. Its bifunctional nature, coupled with the steric influence of the gem-dimethyl group, offers a rich landscape for chemical exploration. This guide has provided a comprehensive overview of its molecular structure, a plausible and detailed synthetic protocol, its reactivity profile, and its potential applications in the synthesis of bioactive molecules. By understanding and leveraging the principles outlined herein, researchers can unlock the full potential of this valuable compound in their quest for novel therapeutics and functional molecules.

References

-

Utilization of 2-ethoxymethylene-3-oxobutanenitrile in the synthesis of heterocycles possessing biological activity. (2025). ResearchGate. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Utility of N-2-pyridyl-3-oxobutanamide in heterocyclic synthesis: Synthesis of new dihydropyridine, fused pyridine, pyridopyridine, pyridazine and pyridopyrimidinethione derivatives. (2025). ResearchGate. [Link]

-

3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. (2021). Science Publishing Group. [Link]

- Process for the production of 3-oxonitriles. (1988).

-

This compound (C6H9NO). PubChemLite. [Link]

-

Synthesis and Biological evaluation of some heterocyclic derivatives of Chalcones. (n.d.). ResearchGate. [Link]

-

A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

-

2,2-Dimethyl-4-oxobutanenitrile | C6H9NO | CID 2763080. PubChem. [Link]

-

Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry. [Link]

-

2,3-Dimethylbenzonitrile. NIST WebBook. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. [Link]

-

Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. (2020). Semantic Scholar. [Link]

-

Claisen Condensation. Organic Chemistry Portal. [Link]

-

3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. (2021). ResearchGate. [Link]

-

Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (2021). MDPI. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. [Link]

-

Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (2005). Sumitomo Chemical Co., Ltd.. [Link]

-

Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. (2022). National Institutes of Health. [Link]

-

Claisen condensation. Wikipedia. [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). ResearchGate. [Link]

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). National Institutes of Health. [Link]

-

(24 mL, 41.7 g, 220 mmol, 2.2 equiv) is added dropwise through a 60-mL dropping funnel (Figure 1, right side). Organic Syntheses Procedure. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. [Link]

-

2-Methyl-3-oxobutanenitrile | C5H7NO | CID 536905. PubChem. [Link]

-

C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C ... Doc Brown's Chemistry. [Link]

-

Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. (2019). DergiPark. [Link]

-

4,4-Dimethyl-3-oxopentanenitrile. NIST WebBook. [Link]

-

Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]

- 5. chim.it [chim.it]

- 6. heteroletters.org [heteroletters.org]

- 7. researchgate.net [researchgate.net]

- 8. 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2,2-Dimethyl-3-oxobutanenitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2-dimethyl-3-oxobutanenitrile, a valuable β-ketonitrile intermediate in the development of pharmaceuticals and other fine chemicals. The primary focus of this document is the detailed elucidation of the most scientifically sound and practical synthetic pathway: the base-mediated acylation of the isobutyronitrile anion. We will explore the underlying chemical principles, provide a step-by-step experimental protocol, and discuss critical process parameters and potential challenges. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering field-proven insights to ensure technical accuracy and reproducibility.

Introduction: The Significance of this compound

This compound, also known as acetyl isobutyronitrile, is a bifunctional molecule featuring a ketone and a nitrile group. This unique structural arrangement makes it a versatile building block in organic synthesis. The presence of a quaternary carbon center adjacent to the nitrile group provides steric hindrance that can be strategically exploited in complex molecule synthesis. While not as extensively documented as some other β-ketonitriles, its structural motifs are of significant interest in the construction of diverse heterocyclic compounds and as a precursor to molecules with potential biological activity. The development of a robust and scalable synthesis pathway is therefore a critical endeavor for its broader application in research and industry.

The Core Synthesis Pathway: Acylation of the Isobutyronitrile Anion

The most direct and widely recognized approach for the synthesis of this compound is through the acylation of the isobutyronitrile anion. This method is a variation of the Claisen condensation, where a nitrile enolate acts as the nucleophile instead of an ester enolate.[1][2][3][4] The overall transformation involves two key steps:

-

Deprotonation: A strong, non-nucleophilic base is used to abstract an α-proton from isobutyronitrile (2-methylpropanenitrile), generating a resonance-stabilized carbanion (the nitrile enolate).

-

Acylation: The resulting nucleophilic enolate attacks an electrophilic acetylating agent, such as acetyl chloride or acetic anhydride, to form the carbon-carbon bond and yield the final β-ketonitrile product.

Mechanistic Insights and Rationale

The success of this synthesis hinges on the careful selection of the base and acylating agent.

-

Choice of Base: The pKa of the α-proton in isobutyronitrile is relatively high, necessitating the use of a strong base to achieve a sufficient concentration of the enolate for the reaction to proceed efficiently. Lithium diisopropylamide (LDA) is an excellent choice for this purpose. Its bulky nature minimizes the risk of nucleophilic attack on the nitrile or the acylating agent, and it is highly effective in generating enolates from weakly acidic C-H bonds. Other strong bases like sodium hydride (NaH) or sodium amide (NaNH2) can also be employed, though they may present challenges with solubility and reaction control.[5]

-

Choice of Acylating Agent: Acetyl chloride is a highly reactive acylating agent that readily undergoes nucleophilic attack by the nitrile enolate.[6] Its high reactivity ensures that the acylation step proceeds rapidly, often at low temperatures. Acetic anhydride is another viable option, being generally less reactive and potentially more selective than acetyl chloride. The choice between the two often depends on the desired reaction kinetics, cost, and ease of handling.[7]

The reaction is typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of the enolate and minimize side reactions, such as self-condensation of the isobutyronitrile or multiple acylations.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the acylation of the isobutyronitrile anion.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on the acylation of the isobutyronitrile anion with acetyl chloride. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Notes |

| Diisopropylamine | 101.19 | 0.717 | Freshly distilled |

| n-Butyllithium (n-BuLi) | 64.06 | Varies (e.g., 2.5 M in hexanes) | Titrate before use |

| Anhydrous Tetrahydrofuran (THF) | - | 0.889 | Distilled from sodium/benzophenone |

| Isobutyronitrile | 69.11 | 0.773 | Anhydrous |

| Acetyl Chloride | 78.50 | 1.104 | Freshly distilled |

| Saturated aq. NH4Cl | - | - | For quenching |

| Diethyl Ether | - | 0.713 | Anhydrous |

| Anhydrous MgSO4 or Na2SO4 | - | - | For drying |

Step-by-Step Procedure

-

LDA Preparation (Enolate Formation): a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer, add anhydrous THF (e.g., 100 mL for a 50 mmol scale reaction) and cool to -78 °C using a dry ice/acetone bath. b. Add freshly distilled diisopropylamine (1.1 equivalents) to the cooled THF. c. Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. d. Stir the resulting solution at -78 °C for 30 minutes to ensure the complete formation of lithium diisopropylamide (LDA).

-

Isobutyronitrile Addition: a. In a separate flame-dried flask, prepare a solution of isobutyronitrile (1.0 equivalent) in a small amount of anhydrous THF. b. Add this solution dropwise to the LDA solution at -78 °C. c. Stir the mixture at this temperature for 1-2 hours to allow for the complete formation of the isobutyronitrile enolate.

-

Acylation: a. Add freshly distilled acetyl chloride (1.1 equivalents) dropwise to the enolate solution at -78 °C. A precipitate may form upon addition. b. Stir the reaction mixture at -78 °C for an additional 1-2 hours. c. Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours or until completion, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: a. Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. e. Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Alternative Synthetic Considerations: The Thorpe-Ziegler Reaction

While the primary focus of this guide is on the direct acylation of isobutyronitrile, it is worth noting a related classical reaction in nitrile chemistry: the Thorpe reaction. The Thorpe reaction involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines.[1][2] An intramolecular version, known as the Thorpe-Ziegler reaction, is particularly useful for forming cyclic ketones from dinitriles after hydrolysis.[4][8]

While not a direct pathway to this compound, the principles of α-deprotonation of a nitrile and subsequent nucleophilic attack are central to this class of reactions. In the context of the target molecule, a hypothetical Thorpe-like self-condensation of isobutyronitrile would lead to a β-enaminonitrile, not the desired β-ketonitrile. However, understanding this alternative reactivity is crucial for troubleshooting potential side reactions in the primary synthesis pathway, where self-condensation could compete with acylation, especially if the acylating agent is not sufficiently reactive or is added too slowly.

Conceptual Relationship Diagram

The following diagram illustrates the conceptual relationship and divergence between the direct acylation pathway and the Thorpe self-condensation pathway, both originating from the same nitrile enolate intermediate.

Caption: Divergent reaction pathways of the isobutyronitrile enolate.

Conclusion and Future Outlook

The synthesis of this compound via the acylation of the isobutyronitrile anion represents a robust and reliable method for accessing this valuable synthetic intermediate. The judicious choice of a strong, non-nucleophilic base like LDA and a reactive acylating agent such as acetyl chloride is paramount to achieving high yields and minimizing side reactions. The detailed protocol provided in this guide serves as a solid foundation for laboratory-scale synthesis.

Future research in this area could focus on the development of more sustainable and atom-economical approaches. This might include exploring catalytic methods that avoid the use of stoichiometric amounts of strong base or investigating alternative, greener acylating agents. Furthermore, a more in-depth study of the reaction kinetics and the influence of various process parameters could lead to further optimization and scalability of the synthesis, thereby facilitating the broader application of this compound in the synthesis of novel chemical entities.

References

- BenchChem. (n.d.). Synthesis routes of 2-Methyl-3-oxobutanenitrile.

-

Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

- BenchChem. (n.d.). 3-Oxobutanenitrile | 2469-99-0.

-

Thorpe-Ziegler Reaction | Chem-Station Int. Ed. (2014, March 2). Retrieved from [Link]

- Buchler GmbH. (n.d.). Glossary. Retrieved from a chemical technology company website.

-

Common Organic Chemistry. (n.d.). Acetyl Chloride. Retrieved from [Link]

-

YouTube. (2021, October 19). Thorpe-Ziegler Reaction Mechanism | Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US4728743A - Process for the production of 3-oxonitriles.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Heterocyclic Derivatives from 2,2-Dimethyl-4-oxopentanenitrile.

- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2,2-Dimethyl-4-oxopentanenitrile and Related β-Ketonitriles. Retrieved from a relevant chemical synthesis guide.

-

Chemistry LibreTexts. (2020, July 1). 22.3: Reaction of acyl derivatives with weak nucleophiles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

-

ResearchGate. (2023, January 15). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for Pyruvonitrile Acylation Reactions.

- BenchChem. (n.d.). Beyond Pyruvonitrile: A Comparative Guide to Acylation Reagents for Researchers. Retrieved from a relevant chemical synthesis guide.

-

YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 23.8: The Claisen Condensation Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

- Willson Research Group - The University of Texas at Austin. (2019, April 9). The Claisen Condensation.

-

Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

Sources

- 1. Claisen Condensation [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

2,2-Dimethyl-3-oxobutanenitrile spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Analysis of 2,2-Dimethyl-3-oxobutanenitrile

Introduction

This compound, also known as pivaloylacetonitrile, is an α-cyano ketone featuring a quaternary carbon center. This structural motif makes it a valuable building block in organic synthesis.[1] Molecules containing a nitrile-bearing all-carbon quaternary center are key intermediates in the development of various bioactive compounds and materials.[1] A thorough understanding of its spectroscopic properties is paramount for researchers in synthesis, process development, and quality control to verify its structure, assess its purity, and monitor reactions.

This guide provides a detailed analysis of the key spectroscopic data for this compound (CAS No: 37719-02-1, Molecular Formula: C₆H₉NO, Molecular Weight: 111.14 g/mol ), grounded in fundamental principles and established methodologies.

Caption: Figure 1. Chemical Structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds, such as stretching and bending. For this compound, the most informative regions of the IR spectrum are those corresponding to the carbonyl (C=O) and nitrile (C≡N) stretching vibrations.[2][3]

Data Presentation & Interpretation

The presence of a strong, sharp absorption band in the 1680–1750 cm⁻¹ range is a definitive indicator of a carbonyl group.[2] For a saturated aliphatic ketone like this compound, the C=O stretch is expected at approximately 1715 cm⁻¹.[4][5] The nitrile group (C≡N) gives rise to a sharp, medium-to-strong intensity peak in the distinctive triple bond region of the spectrum, typically between 2220 and 2260 cm⁻¹ for saturated nitriles.[6] This peak is often easy to identify due to the relative lack of other absorptions in this region.[7]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~2980-2850 | C-H (sp³) | Stretch | Medium-Strong |

| ~2250 | C≡N (Nitrile) | Stretch | Medium, Sharp |

| ~1715 | C=O (Ketone) | Stretch | Strong, Sharp |

| ~1375 | C-H (CH₃) | Bend (Umbrella) | Medium |

Table 1: Predicted Infrared Absorption Bands for this compound.

Caption: Figure 2. Diagram of key IR vibrational modes for the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) absorptions.

-

Sample Application: Place a small drop of the liquid sample or a few milligrams of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically perform a Fourier transform and ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be simple, showing two distinct signals corresponding to the two types of proton environments.

Data Presentation & Interpretation Protons on a carbon adjacent (alpha) to a carbonyl group are deshielded and typically appear in the 2.0-2.5 ppm region.[8] Therefore, the singlet corresponding to the acetyl methyl protons (Hₐ) is predicted to be around 2.1-2.3 ppm. The six equivalent protons of the gem-dimethyl group (Hₑ) are adjacent to both the carbonyl and nitrile functionalities, which will also cause a downfield shift relative to a simple alkane. As there are no adjacent protons, both signals will appear as sharp singlets.

| Label | Protons | Predicted δ (ppm) | Multiplicity | Integration |

| Hₐ | CH₃-C=O | ~ 2.2 | Singlet | 3H |

| Hₑ | -C(CH₃)₂ | ~ 1.5 | Singlet | 6H |

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show four distinct signals, one for each unique carbon environment in the molecule.

Data Presentation & Interpretation Carbonyl carbons are highly deshielded and appear far downfield, typically in the 190-215 ppm range for ketones.[4][9] The nitrile carbon absorbs in a characteristic, less crowded region of the spectrum, generally between 115 and 120 ppm.[10] Quaternary carbons, lacking an attached proton, do not benefit from the Nuclear Overhauser Effect (NOE) and often exhibit slower relaxation times, resulting in signals of significantly lower intensity compared to protonated carbons.[11]

| Label | Carbon Type | Predicted δ (ppm) | Notes |

| Cₐ | C H₃-C=O | ~ 25-30 | |

| Cₑ | -C(C H₃)₂ | ~ 25-30 | |

| Cq | -C (CH₃)₂ | ~ 45-55 | Quaternary, weak signal |

| Cₙ | C ≡N | ~ 115-120 | |

| Cₖ | C =O | ~ 200-210 | Ketone carbonyl |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃).

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Ensure the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

¹H Acquisition: Acquire the ¹H spectrum using a standard pulse program. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical.

-

¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans (e.g., 512 or more) are usually required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed upon ionization offers valuable clues to the molecule's structure.

Theory & Interpretation

For a compound containing a single nitrogen atom, the Nitrogen Rule predicts an odd nominal molecular weight, which is consistent with the 111 g/mol mass of C₆H₉NO.[13] In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) peak is expected at an m/z of 111. However, for some nitriles, the molecular ion can be weak or absent, with a significant [M-1] peak observed from the loss of an alpha-hydrogen.[10][13]

The most characteristic fragmentation pathway for methyl ketones is α-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent carbon.[5][8] For this molecule, α-cleavage would result in the formation of a highly stable acylium ion (CH₃CO⁺) at m/z 43, which is often the base peak in the spectrum.

| m/z | Proposed Fragment | Formula | Notes |

| 111 | [M]⁺ | [C₆H₉NO]⁺ | Molecular Ion |

| 96 | [M - CH₃]⁺ | [C₅H₆NO]⁺ | Loss of a methyl radical |

| 69 | [M - CH₃CO]⁺ or [C(CH₃)₂CN]⁺ | [C₄H₆N]⁺ | Loss of an acetyl radical |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acylium ion, likely base peak |

Table 4: Predicted Key Fragments in the EI Mass Spectrum.

Caption: Figure 3. Predicted primary EI-MS fragmentation pathways.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). The sample is typically introduced into the ion source via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Acceleration: The resulting positively charged ions are accelerated by an electric field into the mass analyzer.

-

Mass Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots relative abundance versus m/z.

Safety & Handling

As a research chemical, this compound should be handled with appropriate care in a well-ventilated fume hood. It is classified as harmful if swallowed and may cause skin and eye irritation.[14][15] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] Refer to the most current Safety Data Sheet (SDS) from the supplier before handling.

References

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17: Fragmentation of Nitriles. Whitman College. [Link]

-

Turecek, F., & Gu, M. (1999). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of Mass Spectrometry, 34(1), 43-54. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. AMyD. [Link]

-

University of Manitoba. 13Carbon NMR. [Link]

-

University of Bath. 13C NMR Spectroscopy. [Link]

-

LibreTexts Chemistry. (2024). 12.7: Interpreting Infrared Spectra. [Link]

-

ResearchGate. 13 C-NMR chemical shifts of the quaternary carbon bearing the OOH and.... [Link]

-

University of Puget Sound. NMR Chemical Shifts. [Link]

-

Meyers, C. F., et al. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of organic chemistry, 74(18), 7151–7154. [Link]

-

LibreTexts Chemistry. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Fields, E. K., & Meyerson, S. (1966). Fluorinated Aliphatic Nitriles-Mass Spectra and Fragmentation. The Journal of Organic Chemistry, 31(10), 3307-3309. [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Royal Society of Chemistry. 1H NMR (500 MHz, CDCl3) δ. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: How to analyze IR spectra. [Link]

-

Ren, X., et al. (2021). Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. Organic Letters, 23(7), 2608–2613. [Link]

-

Aluminum Chemist. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. YouTube. [Link]

-

PubChemLite. This compound (C6H9NO). [Link]

-

SpectraBase. 2,2-DIMETHYL-3-OXOBUTANAL - Optional[13C NMR]. [Link]

-

ChemSynthesis. 2,2-diacetyl-3-oxobutanenitrile. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 476(2), 932-942. [Link]

-

Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. [Link]

-

Gregory, K., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Destaillats, H., et al. (2008). Identification of 2,3-dimethyl-2,3-diisobutyl succinonitrile in laser printer emissions. Rapid communications in mass spectrometry, 22(4), 471-476. [Link]

-

LibreTexts Chemistry. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Oregon State University. Spectroscopy of Aldehydes and Ketones. [Link]

-

LibreTexts Chemistry. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane. [Link]

-

PubChem. 2-Oxobut-3-enenitrile. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylbutane. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13Carbon NMR [chem.ch.huji.ac.il]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 13. GCMS Section 6.17 [people.whitman.edu]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2-Dimethyl-3-oxobutanenitrile

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2-dimethyl-3-oxobutanenitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, predicted spectral parameters, and a detailed protocol for experimental acquisition.

Introduction: The Structural Elucidation of a Nitrile-Containing Ketone

This compound, a molecule incorporating both a ketone and a nitrile functional group, presents an interesting case for structural elucidation by ¹H NMR spectroscopy. The strategic placement of these electron-withdrawing groups significantly influences the chemical environment of the constituent protons, leading to a characteristic and readily interpretable spectrum. Understanding this spectrum is crucial for confirming the molecule's identity and purity in various research and development settings.

The power of ¹H NMR spectroscopy lies in its ability to provide detailed information about the number of distinct proton environments, their relative abundance, and their connectivity within a molecule.[1][2] This guide will dissect the anticipated ¹H NMR spectrum of this compound, offering a foundational understanding based on established chemical shift theory and data from analogous structures.

Molecular Structure and Proton Environments

To comprehend the ¹H NMR spectrum, a clear understanding of the molecule's structure is paramount. This compound possesses a simple yet informative arrangement of atoms.

Figure 1: Chemical structure of this compound.

As depicted in Figure 1, there are two distinct proton environments in this compound:

-

Environment A (Ha): The six equivalent protons of the two methyl groups attached to the quaternary carbon at the C2 position.

-

Environment B (Hb): The three equivalent protons of the methyl group attached to the carbonyl carbon (C3).

Due to the absence of adjacent protons on neighboring carbons, both signals are expected to appear as singlets. The primary differentiating factor will be their chemical shifts, which are dictated by the electronic effects of the neighboring functional groups.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit two singlets, with their chemical shifts influenced by the deshielding effects of the carbonyl and nitrile groups.

Theoretical Principles of Chemical Shift

The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups, such as carbonyls and nitriles, pull electron density away from adjacent protons.[3] This "deshielding" effect reduces the induced magnetic field that opposes the applied external magnetic field, causing the proton to resonate at a lower field (higher ppm value).

In this compound, both the acetyl group (CH₃C=O) and the cyano group (-C≡N) exert a deshielding influence. Protons on carbons adjacent to a nitrile typically absorb in the 2-3 ppm region.[4] Similarly, protons alpha to a ketone are also found in this range, typically between 2.1-2.6 ppm.[5]

Predicted Spectral Data

Based on these principles and analysis of related structures, the predicted ¹H NMR data for this compound are summarized in the table below.

| Signal | Proton Environment | Integration | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| A | -C(CH₃)₂CN | 6H | Singlet | ~1.4 - 1.6 |

| B | -C(=O)CH₃ | 3H | Singlet | ~2.2 - 2.4 |

Justification for Predictions:

-

Signal A (-C(CH₃)₂CN): The six protons of the two methyl groups at the C2 position are alpha to both a carbonyl group and a nitrile group. The cumulative electron-withdrawing effect of these two functional groups will cause a significant downfield shift compared to a standard tertiary butyl group (which would be around 1.0 ppm). The deshielding effect of the nitrile group on adjacent protons is well-documented.[6]

-

Signal B (-C(=O)CH₃): The three protons of the methyl group attached to the carbonyl carbon are in a classic alpha-keto environment. Their chemical shift is anticipated to be in the typical range for such protons, around 2.2 to 2.4 ppm.[7]

The integration ratio of the two signals is predicted to be 6:3, which simplifies to 2:1, corresponding to the relative number of protons in each environment.

The logical relationship between the functional groups and their influence on the proton chemical shifts can be visualized as follows:

Figure 2: Relationship between functional groups and predicted ¹H NMR signals.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common and relatively non-polar solvent that should provide good solubility.[8] The residual proton signal of CHCl₃ at approximately 7.26 ppm serves as a convenient internal reference.[9]

-

Sample Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard (0 ppm), although modern spectrometers can lock onto the deuterium signal of the solvent.[9]

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

-

NMR Tube: Use a high-quality, 5 mm NMR tube.

NMR Spectrometer Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz | Provides good signal dispersion. |

| Nucleus | ¹H | For proton NMR. |

| Solvent | CDCl₃ | Good solubility and known residual peak. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Pulse Program | zg30 | Standard 30-degree pulse for quantitative measurements. |

| Number of Scans | 16-32 | Sufficient for good signal-to-noise ratio. |

| Relaxation Delay (d1) | 5 seconds | Allows for full relaxation of protons, ensuring accurate integration. |

| Acquisition Time (aq) | 3-4 seconds | Ensures good digital resolution. |

| Spectral Width (sw) | 16 ppm | Covers the full range of expected proton chemical shifts. |

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

-

Referencing: Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm or to the TMS signal at 0 ppm if used.

-

Integration: Integrate the signals corresponding to the two proton environments.

The experimental workflow can be summarized in the following diagram:

Figure 3: Experimental workflow for ¹H NMR spectrum acquisition.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be simple and highly informative, consisting of two singlets with a 2:1 integration ratio. The chemical shifts of these signals are dictated by the strong deshielding effects of the adjacent carbonyl and nitrile functionalities. This in-depth guide provides a robust theoretical framework for understanding and predicting the spectrum, along with a detailed experimental protocol to ensure the acquisition of high-quality, reliable data. This information is invaluable for the unambiguous identification and characterization of this compound in a laboratory setting.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][10][11][12][13][14]

-

PubChem. This compound. National Center for Biotechnology Information. [Link][15]

-

Oregon State University. 1H NMR Chemical Shift. [Link][5][7]

-

Wishart, D. S., et al. "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning." Journal of Chemical Information and Modeling, 2022. [Link][9][16]

-

Reich, H. J. NMR Spectroscopy - Organic Chemistry Data & Info. University of Wisconsin. [Link][17]

-

Abraham, R. J., and Reid, M. "PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES." The University of Liverpool Repository, 2004. [Link][18]

-

PubChem. 2-Methyl-3-oxobutanenitrile. National Center for Biotechnology Information. [Link][19]

-

Chemistry LibreTexts. 12.3: Chemical Shifts and Shielding. [Link][3]

-

University of Calgary. Ch 13 - Shielding. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link][4]

-

Gregory, K. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. [Link][8]

-

MDPI. "Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies." Molecules, 2020. [Link][21]

-

Reddit. "H-NMR: Why do Amines deshield the alpha C's protons (CONCEPTUAL QUESTION)." [Link][2]

-

American Chemical Society. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 2016. [Link][23]

-

Modgraph. "Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of." [Link][6]

Sources

- 1. mriquestions.com [mriquestions.com]

- 2. reddit.com [reddit.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]